molecular formula BCl2Cr2H17N2Na2O16SZn+2 B1216709 Fr Dental Filling CAS No. 57017-83-1

Fr Dental Filling

Cat. No.: B1216709
CAS No.: 57017-83-1
M. Wt: 630.3 g/mol
InChI Key: QGBQVPDZYFBQSM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Fr Dental Filling is a research-grade, fiber-reinforced composite (FRC) material designed for in-vitro investigations in dental materials science. This advanced composite is engineered to model next-generation restorative systems that aim to overcome limitations of traditional resins, such as polymerization shrinkage and limited fracture toughness. Its composition is tailored for studying biomimetic restoration, focusing on replicating the mechanical properties and structural integrity of natural tooth dentin. The primary research value of this compound lies in its application for evaluating stress absorption mechanisms and the mitigation of marginal gap formation in high C-factor cavity configurations . Researchers can utilize this material to investigate the reinforcement mechanisms provided by integrated glass or polyethylene fibers, which are known to enhance flexural strength and fatigue resistance in composite structures . Furthermore, it serves as a model system for exploring novel monomer chemistries, such as Ormocer resins, and the effects of nanofiller integration—including silica and other ceramic particles—on critical performance properties like surface hardness, wear resistance, and biocompatibility . This compound is supplied exclusively for non-clinical laboratory research. It is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

57017-83-1

Molecular Formula

BCl2Cr2H17N2Na2O16SZn+2

Molecular Weight

630.3 g/mol

IUPAC Name

diazanium;disodium;zinc;boric acid;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;dichloride;sulfate;dihydrate

InChI

InChI=1S/BH3O3.2ClH.2Cr.2H3N.2Na.H2O4S.4H2O.5O.Zn/c2-1(3)4;;;;;;;;;1-5(2,3)4;;;;;;;;;;/h2-4H;2*1H;;;2*1H3;;;(H2,1,2,3,4);4*1H2;;;;;;/q;;;2*+1;;;2*+1;;;;;;;;;;;+2/p-4

InChI Key

QGBQVPDZYFBQSM-UHFFFAOYSA-J

SMILES

B(O)(O)O.[NH4+].[NH4+].O.O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

B(O)(O)O.[NH4+].[NH4+].O.O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cl-].[Cl-].[Zn+2]

Synonyms

FR dental filling
FR liquid
FR powde

Origin of Product

United States

Scientific Research Applications

Enhancing Bond Durability

Recent studies have highlighted the role of Fr Dental Filling in enhancing the durability of dental restorations. Research conducted by the University of Hong Kong and other institutions demonstrated that a mussel-derived compound can significantly improve the resin-dentine bond's durability. This finding suggests that this compound can effectively minimize nanoleakage and enhance the longevity of dental restorations .

Regenerative Properties

Innovative approaches utilizing this compound have introduced regenerative capabilities. Researchers from the University of Nottingham developed synthetic biomaterials that not only serve as fillings but also stimulate native dental stem cells to promote healing and regeneration of dentin. This method could revolutionize treatments for dental pulp diseases by allowing fillings to interact positively with pulp tissue .

Biocompatibility and Bioactivity

This compound materials have been shown to possess biocompatibility and bioactivity, making them suitable for various clinical applications. For instance, Biodentine, a tricalcium silicate-based material, has been studied for its effectiveness as a permanent dentin substitute. It demonstrates excellent sealing properties and promotes tertiary dentin synthesis, which is crucial for protecting the pulp during restorative procedures .

Clinical Applications of this compound

Application AreaDescriptionResearch Findings
Restorative DentistryUsed for filling cavities and restoring teethEnhanced bond durability reduces failure rates .
Pediatric DentistrySuitable for treating children's teethBiocompatible materials promote healthy development .
EndodonticsUsed in pulp capping and pulpotomyInduces tertiary dentin formation, protecting the pulp .

Case Studies Highlighting Effectiveness

Case StudyPatient AgeTreatment DescriptionOutcome
White Fillings70sReplacement of old fillings with resinImproved aesthetics and functionality .
Cosmetic RestorationsVariousComposite veneers for fractured teethEnhanced smile appearance and patient satisfaction .
Tooth Decay30sRestoration of multiple cavitiesSuccessful restoration with no sensitivity reported .

Chemical Reactions Analysis

Polymerization Mechanisms in Resin Composites

Dental resin composites (e.g., Bis-GMA, TEGDMA, UDMA) undergo free-radical polymerization initiated by visible light (470 nm wavelength). The process involves:

Key Reaction Steps:

  • Initiation :

    • Camphorquinone (CQ) absorbs blue light, forming an excited state.

    • Electron transfer occurs between CQ and a tertiary amine (e.g., dimethylaminoethyl methacrylate, DMAEMA), generating free radicals.

    CQ+hνCQ excited state \text{CQ}+h\nu \rightarrow \text{CQ}^*\quad \text{ excited state } CQ+DMAEMACQ+DMAEMA+Free radicals\text{CQ}^*+\text{DMAEMA}\rightarrow \text{CQ}^-+\text{DMAEMA}^+\rightarrow \text{Free radicals}
  • Propagation :

    • Methacrylate monomers (e.g., Bis-GMA, TEGDMA) form covalent bonds via radical addition:

    Radical+CH2=C CH3 COORPolymer chain growth\text{Radical}+\text{CH}_2=\text{C CH}_3\text{ COOR}\rightarrow \text{Polymer chain growth}
  • Termination :

    • Radical recombination or disproportionation halts chain growth.

Critical Parameters:

  • Degree of Conversion (DC) : Ranges from 55% to 75% in clinical settings, leaving 25–45% unreacted monomers ( ).

  • Depth of Cure : UV light penetrates 1.5–3.5 mm, affecting elastic modulus (Table 1) .

Table 1: Polymerization Depth vs. Elastic Modulus

Depth (mm)Elastic Modulus (GPa)Source
0–1.58.2 ± 0.3
1.5–3.55.1 ± 0.4

Role of Silane Coupling Agents

Silica-based fillers (e.g., SiO₂, Ba-Al-silicate) require silane coupling agents (e.g., γ-methacryloxypropyltrimethoxysilane) to bond with the resin matrix:

Reaction Pathway:

  • Hydrolysis :

    Si OCH3+H2OSi OH+CH3OH\text{Si OCH}_3+\text{H}_2\text{O}\rightarrow \text{Si OH}+\text{CH}_3\text{OH}
  • Condensation :

    • Silanol groups (Si-OH) react with hydroxylated filler surfaces:

    Si OH+SiO2OHSi O Si+H2O\text{Si OH}+\text{SiO}_2-\text{OH}\rightarrow \text{Si O Si}+\text{H}_2\text{O}
  • Methacrylate Bonding :

    • Methacrylate groups covalently link to the polymer network .

Degradation and Leaching Reactions

Unreacted monomers and degradation byproducts elute over time, driven by:

Hydrolysis:

Bis GMA+H2OBis HPPP+Methacrylic acid\text{Bis GMA}+\text{H}_2\text{O}\rightarrow \text{Bis HPPP}+\text{Methacrylic acid}TEGDMA+H2OTriethylene glycol+Methacrylic acid\text{TEGDMA}+\text{H}_2\text{O}\rightarrow \text{Triethylene glycol}+\text{Methacrylic acid}

Enzymatic Degradation:

  • Esterases in saliva hydrolyze methacrylate esters .

Table 2: Eluted Components and Cytotoxicity

ComponentConcentration (µg/mL)Cytotoxicity (IC₅₀)Source
TEGDMA0.8–1.20.3–0.5 mM
HEMA0.5–1.00.2–0.4 mM
Formaldehyde0.02–0.050.01 mM

Toxicity and Biocompatibility

Resin monomers exhibit dose-dependent cytotoxicity:

  • Bis-GMA : Disrupts mitochondrial function (↓ATP by 60% at 0.5 mM) .

  • TEGDMA : Induces oxidative stress (↑ROS by 300% at 0.3 mM) .

  • HEMA : Causes DNA damage (COMET assay positive) .

Clinical Implications :

  • 2–8% of patients develop allergic reactions to methacrylates .

  • Pulp irritation correlates with residual dentin thickness (<0.5 mm elevates risk) .

Advances in Low-Shrinkage Resins

To mitigate polymerization stress, nanogel-modified resins and thiol-ene systems are emerging:

  • Nanogels : Reduce shrinkage by 30% (20 wt.% loading) .

  • Thiol-Ene Chemistry : Enables stress relaxation via reversible disulfide bonds (Figure 1) .

Figure 1: Stress Reduction in Thiol-Ene Systems

text
Polymerization Stress (MPa) 6 │──────────────╮ 4 │──────────────╯ 2 │──────────────╮ 0 ╰─────────────── Conventional Thiol-Ene

Longevity and Failure Modes

Survival analysis of 22,252 resin fillings shows:

  • 10-Year Survival Rate : 78% for single-surface restorations vs. 52% for multi-surface .

  • Primary Failure Causes : Secondary caries (43%), fracture (31%), marginal degradation (26%) .

Comparison with Similar Compounds

Key Findings :

  • Amalgam outperforms this compound in longevity due to its wear resistance and marginal integrity .
  • However, this compound is preferred for anterior restorations due to aesthetics and avoids mercury-related safety concerns .

Glass Ionomer Cement (GIC)

Property This compound Glass Ionomer Cement References
Fluoride Release None High (prevents secondary caries)
Bonding Mechanism Micromechanical (etch-and-rinse) Chemical (tooth ion exchange)
Elastic Modulus 8–12 GPa 3–5 GPa
Clinical Use High-stress areas (posterior) Low-stress areas (Class V, pediatric)

Key Findings :

  • GIC’s fluoride release makes it ideal for caries-prone patients, but its low strength limits use in load-bearing areas .
  • This compound’s superior mechanical properties justify its use in posterior teeth despite lacking therapeutic ion release .

Resin-Modified Glass Ionomer (RMGIC)

Property This compound RMGIC References
Polymerization Shrinkage 2–3% 1.5–2%
Working Time 20–30 seconds 2–3 minutes
Adhesion Requires bonding agent Self-adhesive
Radiopacity High Moderate

Key Findings :

  • RMGIC combines fluoride release with improved strength over conventional GIC but remains weaker than this compound .
  • This compound requires more meticulous placement but offers greater durability in complex restorations .

Ceramic Fillings (e.g., Porcelain)

Property This compound Porcelain References
Abrasion Resistance Moderate High
Cost $150–$300 per filling $500–$1,500 per inlay/onlay
Chairside Time Single visit Requires lab fabrication

Key Findings :

  • Porcelain is more durable and stain-resistant but is cost-prohibitive and less versatile for direct restorations .
  • This compound balances affordability and performance for routine clinical use .

Preparation Methods

Monomer Mixing and Viscosity Optimization

A homogeneous resin blend is prepared by mixing monomers in specific ratios. For instance, UDMA and TEGDMA are combined at a 1:1 weight ratio to balance viscosity and reactivity. Mechanical stirring at 500–1,000 rpm for 30 minutes ensures uniformity, while vacuum degassing removes entrapped air bubbles that could compromise structural integrity.

Photoinitiator Incorporation

Camphorquinone (CQ) and 2-(dimethylaminoethyl) methacrylate (DMAEMA) are added as photoinitiator systems. CQ concentrations of 0.2–0.5 wt% and DMAEMA at 0.1–0.3 wt% enable efficient light-activated polymerization.

Filler Synthesis and Surface Modification

Ceramic fillers, such as zirconia-alumina-silica (ZAS) or silica-quartz hybrids, constitute 60–80 wt% of the composite to reduce polymerization shrinkage and enhance wear resistance.

Sol-Gel Synthesis of ZAS Fillers

ZAS fillers are synthesized via sol-gel techniques:

  • Hydrolysis : Zirconium chloride (ZrCl₄), aluminum nitrate (Al(NO₃)₃), and tetraethyl orthosilicate (TEOS) are hydrolyzed in ethanol-water solutions at 60°C.

  • Condensation : The colloidal suspension is aged for 24 hours to form a gel network.

  • Calcination : The gel is dried at 120°C and calcined at 600°C to produce submicron-sized particles (100–500 nm).

Surface Silanization

Fillers are treated with 3-(trimethoxysilyl)propyl methacrylate (γ-MPS) to enhance resin-filler bonding. A 2% silane solution in ethanol is applied under ultrasonic agitation, followed by curing at 100°C for 1 hour.

Table 1: Surface Modification Agents and Their Effects

AgentFunctionBond Strength (MPa)Source
γ-MPSSilane coupling51.1 ± 12.2
ChitosanBioactive coating45.3 ± 9.8
TEGDMA primerWettability enhancement48.7 ± 7.5

Composite Formulation and Homogenization

The integration of resin and filler phases demands controlled protocols to prevent agglomeration and ensure uniform dispersion.

Filler Incorporation

Fillers are gradually added to the resin matrix under high-shear mixing (2,000–3,000 rpm). A 70 wt% filler loading is optimal for balancing viscosity (1.5–2.5 Pa·s) and mechanical properties.

Ultrasonic Processing

Ultrasonication at 20 kHz for 10–15 minutes breaks down filler clusters, achieving a particle size distribution of 0.1–1.0 µm.

Curing and Polymerization

Light-curing remains the standard method for this compound, using blue LED light (450–480 nm) at an intensity of 800–1,200 mW/cm².

Layered Curing Technique

For deep cavities, incremental layering (2 mm per layer) minimizes shrinkage stress. Each layer is cured for 20 seconds, reducing cuspal deflection by 40% compared to bulk curing.

Post-Curing Thermal Treatment

Heating at 60–80°C for 5 minutes post-curing increases conversion rates from 65% to 85%, enhancing flexural strength (120 MPa to 145 MPa).

Quality Control and Testing

Rigorous testing ensures compliance with ISO 4049 standards for dental composites.

Mechanical Properties

  • Tensile Strength : 32.4–51.1 MPa (direct vs. semi-direct techniques).

  • Vickers Hardness : 24.5–35.8 VHN, dependent on filler crystallinity.

  • Polymerization Shrinkage : 1.5–2.5 vol%, measured via bonded-disk method.

Table 2: Comparative Performance of this compound

PropertyThis compoundAmalgamGlass Ionomer
Tensile Strength (MPa)51.1 ± 12.260.0 ± 8.010.5 ± 2.3
Aesthetic QualityExcellentPoorModerate
BiocompatibilityHighLow (Hg risk)High

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